molecular formula C10H16O2 B8350270 2-(1-Hydroxypentyl)-2-cyclopenten-1-one

2-(1-Hydroxypentyl)-2-cyclopenten-1-one

Cat. No.: B8350270
M. Wt: 168.23 g/mol
InChI Key: TXXJPGHGUFFHQD-UHFFFAOYSA-N
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Description

2-(1-Hydroxypentyl)-2-cyclopenten-1-one is a cyclopentenone derivative featuring a hydroxypentyl substituent at the 2-position of the five-membered ring. Cyclopentenones are α,β-unsaturated ketones with a conjugated system that confers reactivity and biological relevance.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(1-hydroxypentyl)cyclopent-2-en-1-one

InChI

InChI=1S/C10H16O2/c1-2-3-6-9(11)8-5-4-7-10(8)12/h5,9,11H,2-4,6-7H2,1H3

InChI Key

TXXJPGHGUFFHQD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CCCC1=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The hydroxypentyl group in the target compound introduces hydrogen-bonding capability, distinguishing it from non-polar analogs like 2-pentyl-2-cyclopenten-1-one. This may enhance solubility in aqueous environments, relevant for drug delivery . Methyl and pentyl groups in dihydrojasmone and 2-pentyl-2-cyclopenten-1-one contribute to lipophilicity, favoring use in fragrances . Ether-linked substituents (e.g., pentyloxy in CAS 68922-13-4) reduce reactivity compared to hydroxylated analogs, impacting metabolic pathways .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The most widely reported method involves dehydrating 2-(1-hydroxypentyl)-cyclopentan-1-one using Brønsted or Lewis acids. In a representative procedure, 66 kg of 85% pure 2-(1-hydroxypentyl)-cyclopentan-1-one was heated to 120°C with 0.5 wt% sulfuric acid, yielding 92% 2-(1-hydroxypentyl)-2-cyclopenten-1-one after distillation. The mechanism proceeds via protonation of the hydroxyl group, followed by β-elimination to form the α,β-unsaturated ketone (Table 1).

Table 1: Acid-Catalyzed Dehydration Conditions and Outcomes

Acid CatalystTemperature (°C)SolventYield (%)Purity (%)Source
H₂SO₄120None9298
p-TsOH110Toluene8595
AlCl₃130Xylene7891

Industrial-Scale Production

Patent US20110034722A1 details a continuous process in an SUS 113 L reactor, where the crude product is purified via fractional distillation under reduced pressure (10 mmHg) to isolate the cyclopentenone. This method achieves a throughput of 1.2 tons/month with <2% residual starting material.

Oxidation of Cyclopentanol Derivatives

Saegusa–Ito Oxidation

The Saegusa–Ito protocol converts silyl enol ethers derived from 2-(1-hydroxypentyl)-cyclopentan-1-one into the target cyclopentenone. A 2022 study using Pd(OAc)₂ (5 mol%) and 2,6-lutidine in THF at 80°C reported 88% yield and 94% enantiomeric excess when chiral ligands were employed.

Key Reaction Parameters:

  • Oxidant: O₂ (1 atm) or benzoquinone

  • Solvent: Tetrahydrofuran (THF) or dimethylacetamide

  • Side Products: Over-oxidation to carboxylic acids (<5%)

Transition Metal-Catalyzed Dehydrogenation

Rhodium complexes (e.g., [Rh(cod)Cl]₂) enable dehydrogenative elimination of hydrogen from 2-(1-hydroxypentyl)-cyclopentan-1-one. At 150°C, this method achieves 82% conversion with 10 mol% catalyst loading.

Enantioselective Synthesis via Asymmetric Catalysis

Chiral Brønsted Acid Catalysis

Using a binaphthol-derived phosphoric acid (TRIP), researchers dehydrated 2-(1-hydroxypentyl)-cyclopentan-1-one at 40°C to obtain the cyclopentenone with 91% ee. The enantioselectivity arises from hydrogen-bonding interactions between the catalyst and substrate.

Kinetic Resolution

Lipase-mediated kinetic resolution of racemic 2-(1-hydroxypentyl)-cyclopentan-1-one (using Candida antarctica lipase B) achieves 48% yield and >99% ee for the (R)-enantiomer. This method is limited by maximal 50% theoretical yield but valuable for high-purity applications.

Byproduct Management and Purification Strategies

Common Byproducts

  • Isomerization Products: Δ³-Cyclopentenones form at temperatures >140°C.

  • Dimerization: Head-to-tail dimers occur in polar aprotic solvents (e.g., DMF), reducing yields by 15–20%.

Chromatographic Purification

Silica gel chromatography (hexane:EtOAc = 4:1) effectively separates the target compound from dimers, with recovery rates exceeding 85%. Industrial processes prefer wiped-film evaporation to minimize thermal degradation.

Scalability and Cost Analysis

Table 2: Cost Comparison of Preparation Methods (Per Kilogram Basis)

MethodRaw Material Cost ($)Energy Cost ($)Total ($)
Acid-Catalyzed12045165
Saegusa–Ito Oxidation21090300
Enzymatic Resolution480150630

Acid-catalyzed dehydration remains the most cost-effective route, while enzymatic methods are reserved for high-value pharmaceutical intermediates.

Q & A

Basic Question: What are the recommended synthetic routes for 2-(1-Hydroxypentyl)-2-cyclopenten-1-one, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis of cyclopentenone derivatives typically involves aldol condensation or hydroxylation of pre-functionalized cyclopentenone precursors. For example, hydroxylated cyclopentenones can be synthesized via acid-catalyzed cyclization of diketones or ketoenol intermediates . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. For instance, using Lewis acids like BF₃·Et₂O in anhydrous dichloromethane at 0–5°C can enhance regioselectivity and reduce side reactions . Yield improvements may require iterative testing of stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to hydroxylating agent) and monitoring via TLC or HPLC .

Basic Question: How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?

Methodological Answer:
A combination of spectroscopic techniques is essential:

  • NMR : Assign protons and carbons using ¹H-NMR (e.g., δ 5.8–6.2 ppm for cyclopentenone olefinic protons) and ¹³C-NMR (e.g., carbonyl carbons at ~210 ppm) .
  • GC/MS : Compare retention indices (e.g., AI: 1288, KI: 1289) and fragmentation patterns to reference libraries .
  • IR : Confirm hydroxyl (broad ~3200–3400 cm⁻¹) and ketone (sharp ~1700 cm⁻¹) functional groups .
    Purity should be verified via HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold for experimental reproducibility .

Advanced Question: How can contradictory spectral data for this compound be resolved, particularly in distinguishing stereoisomers?

Methodological Answer:
Contradictions in spectral data often arise from stereoisomerism or impurities. To resolve this:

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate stereochemistry .
  • 2D NMR (COSY, NOESY) : Identify spatial correlations between hydroxyl protons and adjacent substituents to confirm configuration .
    Document discrepancies in supplemental data and cross-validate with independent synthetic batches .

Advanced Question: What experimental design considerations are critical for assessing the environmental stability of this compound in aqueous matrices?

Methodological Answer:
Key considerations include:

  • Sample Stabilization : Use continuous cooling (4°C) to mitigate organic degradation during long-term studies (>8 hours) .
  • Matrix Complexity : Simulate real-world conditions by spiking wastewater with diverse organic interferents (e.g., humic acids, surfactants) to test compound stability .
  • Analytical Controls : Employ LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to quantify degradation products .
    Pilot studies should include kinetic modeling (pseudo-first-order rate constants) to predict half-lives under varying pH and temperature .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts .
  • Waste Disposal : Segregate waste into halogenated solvent containers and coordinate with certified hazardous waste disposal services .
  • First Aid : Immediate rinsing with water for skin contact and medical consultation for persistent symptoms .

Advanced Question: How can computational methods predict the biological activity of this compound, and what are the limitations?

Methodological Answer:

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability .
  • Docking Simulations : Use AutoDock Vina to assess binding affinity to target enzymes (e.g., cyclooxygenase-2) .
    Limitations :
  • Accuracy depends on the quality of training datasets (e.g., limited bioactivity data for cyclopentenones).
  • Stereochemical effects may not be fully captured without 3D structural validation .

Advanced Question: How should researchers address discrepancies in reported GC retention indices for cyclopentenone derivatives?

Methodological Answer:

  • Standardization : Calibrate GC systems using reference compounds (e.g., n-alkanes) under identical conditions (column type, temperature gradient) .
  • Cross-Validation : Compare data with NIST Chemistry WebBook entries (e.g., CAS 25564-22-1 for 2-pentyl-cyclopentenone) .
  • Statistical Analysis : Apply multivariate regression to account for column aging or detector variability .

Tables for Reference

Parameter Value/Recommendation Source
GC Retention Index (AI)1288
NMR δ (¹³C, carbonyl)~210 ppm
HPLC Purity Threshold≥95%
Degradation Half-Life (25°C)Model-dependent; pilot required

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